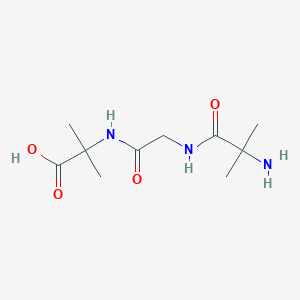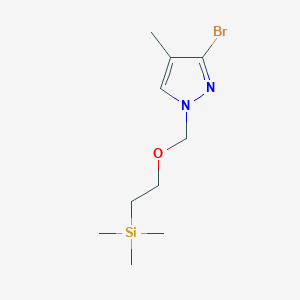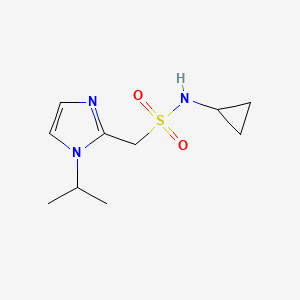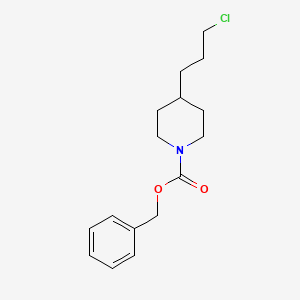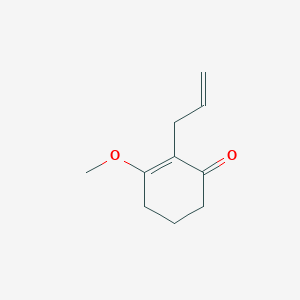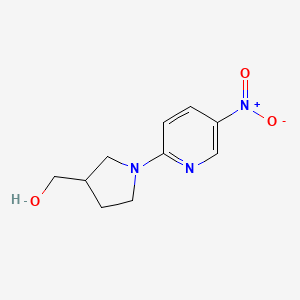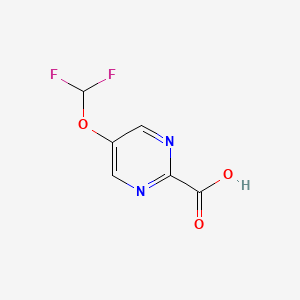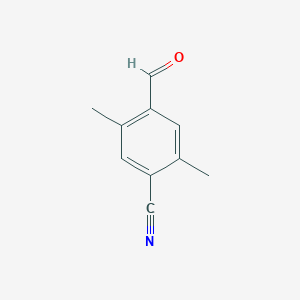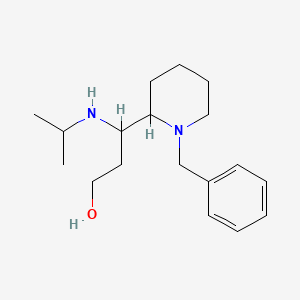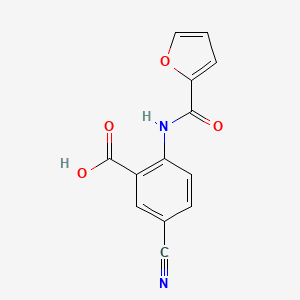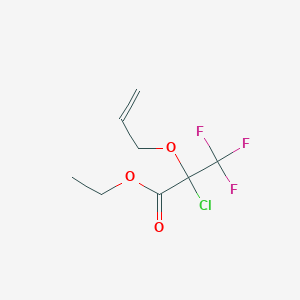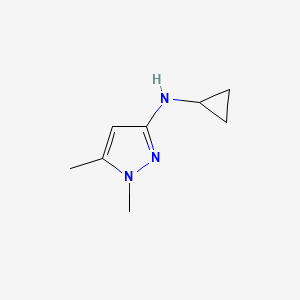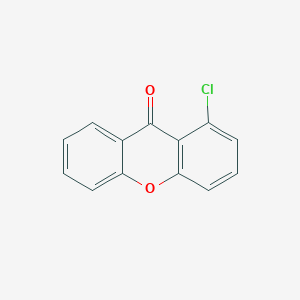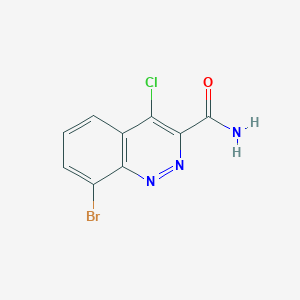
8-Bromo-4-chloro-3-cinnolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-chloro-3-cinnolinecarboxamide: is a chemical compound with the molecular formula C9H5BrClN3O and a molecular weight of 286.51 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of bromine and chlorine atoms in its structure makes it a compound of interest in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-3-cinnolinecarboxamide typically involves the bromination and chlorination of cinnoline derivatives. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-4-chloro-3-cinnolinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in the Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce complex organic molecules with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Bromo-4-chloro-3-cinnolinecarboxamide is used as a building block in organic synthesis. Its reactivity makes it valuable for creating complex molecules in research and development.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development. Researchers may explore its effects on various biological targets.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-chloro-3-cinnolinecarboxamide depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of bromine and chlorine atoms can influence its binding affinity and reactivity with these targets.
Vergleich Mit ähnlichen Verbindungen
Comparison: 8-Bromo-4-chloro-3-cinnolinecarboxamide is unique due to its specific substitution pattern on the cinnoline ring. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a distinct entity in chemical and biological research.
Eigenschaften
CAS-Nummer |
663948-25-2 |
|---|---|
Molekularformel |
C9H5BrClN3O |
Molekulargewicht |
286.51 g/mol |
IUPAC-Name |
8-bromo-4-chlorocinnoline-3-carboxamide |
InChI |
InChI=1S/C9H5BrClN3O/c10-5-3-1-2-4-6(11)8(9(12)15)14-13-7(4)5/h1-3H,(H2,12,15) |
InChI-Schlüssel |
RBOYUYTZNLMILA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)N=NC(=C2Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


